molecular formula C43H48NO2PS B13649218 (R)-N-((S)-(4-(tert-Butyl)phenyl)(5-(diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)methyl)-N,2-dimethylpropane-2-sulfinamide

(R)-N-((S)-(4-(tert-Butyl)phenyl)(5-(diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)methyl)-N,2-dimethylpropane-2-sulfinamide

Cat. No.: B13649218
M. Wt: 673.9 g/mol
InChI Key: ACQAWZGNHSXJLA-LHPIIVOHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-N-((S)-(4-(tert-Butyl)phenyl)(5-(diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)methyl)-N,2-dimethylpropane-2-sulfinamide is a complex organic compound with potential applications in various fields of chemistry and biology. This compound features a unique structure that includes a tert-butyl group, diphenylphosphanyl group, and a xanthene moiety, making it an interesting subject for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-((S)-(4-(tert-Butyl)phenyl)(5-(diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)methyl)-N,2-dimethylpropane-2-sulfinamide typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the phosphanyl group, potentially converting it to a phosphine oxide.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like bromine or nitric acid can be used under controlled conditions to achieve substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Phosphine oxides.

    Substitution: Brominated or nitrated derivatives of the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a ligand in coordination chemistry, facilitating the formation of metal complexes with unique properties.

Biology

In biological research, the compound’s ability to interact with specific proteins or enzymes can be explored, potentially leading to the development of new biochemical tools or therapeutic agents.

Medicine

The compound’s unique structure may allow it to act as a pharmacophore, leading to the development of new drugs with specific targets and mechanisms of action.

Industry

In industrial applications, the compound can be used in the synthesis of advanced materials, including polymers and catalysts, due to its stability and reactivity.

Mechanism of Action

The mechanism by which ®-N-((S)-(4-(tert-Butyl)phenyl)(5-(diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)methyl)-N,2-dimethylpropane-2-sulfinamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C43H48NO2PS

Molecular Weight

673.9 g/mol

IUPAC Name

N-[(S)-(4-tert-butylphenyl)-(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)methyl]-N,2-dimethylpropane-2-sulfinamide

InChI

InChI=1S/C43H48NO2PS/c1-41(2,3)31-28-26-30(27-29-31)38(44(9)48(45)42(4,5)6)34-22-16-23-35-39(34)46-40-36(43(35,7)8)24-17-25-37(40)47(32-18-12-10-13-19-32)33-20-14-11-15-21-33/h10-29,38H,1-9H3/t38-,48?/m0/s1

InChI Key

ACQAWZGNHSXJLA-LHPIIVOHSA-N

Isomeric SMILES

CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)[C@H](C6=CC=C(C=C6)C(C)(C)C)N(C)S(=O)C(C)(C)C)C

Canonical SMILES

CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)C(C6=CC=C(C=C6)C(C)(C)C)N(C)S(=O)C(C)(C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.